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Compound of Interest

Compound Name:
2-Fluoro-6-methoxy-3-

methylphenol

Cat. No.: B7963450

Get Quote

CAS Number: 73943-41-6 Synonyms: 6-Fluoroguaiacol; 3-Fluoro-2-hydroxyanisole

Executive Summary & Chemical Identity
2-Fluoro-6-methoxyphenol represents a specialized scaffold in medicinal chemistry, serving as

a fluorinated bioisostere of Guaiacol (2-methoxyphenol). Its strategic importance lies in the

ortho-fluorine substitution, which modulates the acidity (pKa), lipophilicity (LogP), and metabolic

stability of the parent phenol without significantly altering steric bulk.

This guide details the physicochemical profile, validated synthetic routes, and application logic

for researchers utilizing this intermediate in drug discovery, specifically in the design of Vanilloid

receptor (TRPV1) modulators and kinase inhibitors.
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b7963450#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7963450?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source/Validation

Molecular Formula C₇H₇FO₂
Mass Spectrometry (M+ 142.

[1]13)

Molecular Weight 142.13 g/mol High-Res MS

Boiling Point 130–131 °C @ 36 mmHg Vacuum Distillation

Density 1.23 g/mL @ 25 °C Pycnometer

Refractive Index n20/D 1.52 Refractometry

pKa (Predicted) ~8.8 – 9.2
Lower than Guaiacol (9.98)

due to F-induction

Appearance
Clear colorless to pale yellow

liquid
Visual Inspection

Synthetic Routes & Process Optimization
The Challenge of Regioselectivity
Direct electrophilic fluorination of Guaiacol (using Selectfluor or NFSI) is not recommended for

high-purity applications. The activating methoxy and hydroxyl groups direct electrophiles

primarily to the para-position (4-fluoro) or ortho-position relative to the methoxy (3-fluoro),

resulting in difficult-to-separate isomeric mixtures.

Recommended Protocol: Boronic Acid Oxidation
The most robust, "self-validating" route for the 2,6-substitution pattern utilizes the oxidation of

2-Fluoro-6-methoxyphenylboronic acid. This method guarantees regiochemical integrity.

Experimental Workflow
Reaction Principle: Ipso-substitution of a boronic acid moiety with a hydroxyl group using mild

oxidants (Hydrogen Peroxide or Oxone).

Step-by-Step Methodology:
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Precursor Solubilization: Dissolve 2-Fluoro-6-methoxyphenylboronic acid (1.0 eq) in

THF/Water (1:1 v/v). Ensure complete dissolution to maintain kinetic homogeneity.

Oxidant Addition: Cool the reaction vessel to 0°C. Add NaOH (2.0 eq) followed by dropwise

addition of 30% H₂O₂ (1.5 eq). Critical Control Point: Exothermic reaction; maintain

temperature <10°C to prevent over-oxidation to quinones.

Reaction Monitoring: Stir at room temperature for 2 hours.

Self-Validation: Monitor via TLC (Mobile Phase: 20% EtOAc/Hexane). The boronic acid

(baseline/polar) should disappear, replaced by the less polar phenol spot.

Quench & Workup: Quench with saturated Na₂S₂O₃ (to neutralize excess peroxide). Acidify

to pH 4 with 1M HCl. Extract with Dichloromethane (DCM).

Purification: Silica gel chromatography is rarely needed if the starting boronic acid was pure.

Distillation under reduced pressure (Kugelrohr) yields the analytical standard.

Workflow Visualization (DOT)

Start:
2-Fluoro-6-methoxy-
phenylboronic acid

Reagents:
H2O2, NaOH

THF/H2O (0°C)

 Solubilization Intermediate:
Boronate Complex

 Ipso-Attack Quench:
Na2S2O3

Acidify (pH 4)

 Hydrolysis Product:
2-Fluoro-6-methoxyphenol

(CAS 73943-41-6)

 Isolation

Click to download full resolution via product page

Caption: Regioselective synthesis via oxidative hydroxylation of aryl boronic acids.

Pharmaceutical & Synthetic Utility[2]
Bioisosteric Design (The "Fluorine Effect")
In drug design, 2-Fluoro-6-methoxyphenol is used to replace Guaiacol moieties.

Metabolic Blocking: The C2-Fluorine blocks Phase I metabolic hydroxylation at the ortho-

position, a common clearance pathway for phenols.

H-Bond Modulation: The fluorine atom acts as a weak Hydrogen Bond Acceptor (HBA),

potentially altering the intramolecular hydrogen bond network with the neighboring hydroxyl
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group, thereby changing the molecule's conformational preference compared to the

methoxy-only analog.

Case Study: TRPV1 Ligands (Resiniferatoxin Analogs)
This scaffold is critical in the synthesis of 5'-halogenated resiniferatoxin analogs.

Mechanism: Resiniferatoxin is a potent TRPV1 agonist. Introduction of the 2-fluoro-6-

methoxy motif (A-ring modification) modulates the binding affinity and desensitization kinetics

of the receptor.

Impact: Researchers use this intermediate to fine-tune the "burning" sensation profile of

topical analgesics, separating therapeutic efficacy from nociceptive side effects.

Decision Logic for Scaffold Selection
Target: Phenolic Ligand

(e.g., Vanilloid)

Issue: High Metabolic Clearance
or Poor Potency

Strategy: Ortho-Substitution

Option A: Chlorine/Bromine
(Steric Clash Risk)

Option B: Fluorine (This CAS)
(Isosteric, Metabolic Block)

Optimized Lead Candidate

 Enhanced Stability
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b7963450/docs?utm_src=pdf-body-img#technical-guide-2-fluoro-6-methoxyphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7963450?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Decision tree for selecting 2-Fluoro-6-methoxyphenol in lead optimization.

Analytical Characterization
To ensure scientific integrity, the identity of CAS 73943-41-6 must be validated using the

following spectral markers.

¹H NMR (CDCl₃, 400 MHz):

δ 6.60–6.85 ppm (Multiplet, 3H, Aromatic). Note: Look for specific F-H coupling patterns.

δ 5.50 ppm (Broad s, 1H, -OH). Shift is concentration-dependent.

δ 3.90 ppm (s, 3H, -OCH₃).

¹⁹F NMR:

Single peak around -130 to -140 ppm (relative to CFCl₃). This is the definitive test for

isomeric purity; the presence of secondary peaks indicates 4-fluoro or 3-fluoro impurities.

GC-MS:

Parent Ion (m/z): 142.[2]

Fragmentation: Loss of methyl radical (M-15) is a dominant pathway.

Safety & Handling (SDS Summary)
GHS Classification: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).

Handling: This compound is a phenol derivative and can be absorbed through the skin. Wear

nitrile gloves and use a fume hood.

Storage: Store under inert atmosphere (Nitrogen/Argon). Phenols are prone to oxidation

(browning) upon prolonged exposure to air and light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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